Cas no 14089-00-0 (1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one)
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one
- 2-Imidazolidinone, 1-[3-(methylthio)phenyl]-
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- MDL: MFCD11501860
- Inchi: 1S/C10H12N2OS/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)
- InChI Key: FQXBMIPVXLRMSO-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=CC(SC)=C2)CCN1
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB344918-500 mg |
1-[3-(Methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; . |
14089-00-0 | 90% | 500mg |
€678.60 | 2023-04-26 | |
| abcr | AB344918-1 g |
1-[3-(Methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; . |
14089-00-0 | 90% | 1g |
€1312.80 | 2023-04-26 | |
| abcr | AB344918-100 mg |
1-[3-(Methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one; . |
14089-00-0 | 100MG |
€208.80 | 2022-06-02 | ||
| Key Organics Ltd | FA-0894-1MG |
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one |
14089-00-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0894-5MG |
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one |
14089-00-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0894-10MG |
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one |
14089-00-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0894-0.5G |
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one |
14089-00-0 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0894-1G |
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one |
14089-00-0 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0894-5G |
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one |
14089-00-0 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | FA-0894-10G |
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one |
14089-00-0 | >90% | 10g |
£5775.00 | 2025-02-09 |
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one
Introduction to 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one (CAS No. 14089-00-0)
1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. With a CAS number of 14089-00-0, this compound belongs to the imidazolidinone class, which is well-documented for its role in various pharmacological applications. The presence of a methylsulfanyl group at the phenyl ring and the imidazolidinone core suggests unique electronic and steric properties that make it an attractive scaffold for drug discovery.
The chemical structure of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one consists of a five-membered imidazolidinone ring fused to a phenyl ring substituted with a methylsulfanyl moiety. This configuration imparts specific interactions with biological targets, making it a promising candidate for further investigation. The methylsulfanyl group, in particular, is known to enhance solubility and metabolic stability, which are critical factors in drug development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Among these, imidazolidinones have emerged as key scaffolds due to their ability to modulate various biological pathways. Studies have shown that derivatives of imidazolidinones exhibit activities ranging from anti-inflammatory to anticancer effects, making them valuable in the development of new medications.
One of the most compelling aspects of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one is its structural flexibility, which allows for modifications at multiple positions. This adaptability has enabled researchers to explore its potential in different therapeutic areas. For instance, modifications at the methylsulfanyl group or the imidazolidinone core can alter the compound's pharmacokinetic properties, enhancing its bioavailability and target specificity.
Recent advancements in computational chemistry have further accelerated the discovery process for such compounds. Molecular modeling techniques have been employed to predict the binding affinity of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one to various biological targets. These studies have provided insights into how structural modifications can optimize its interaction with proteins and enzymes involved in disease pathways.
The pharmacological profile of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of kinases, which are key enzymes involved in cell signaling pathways associated with cancer and inflammation. The methylsulfanyl group has been found to play a crucial role in modulating the compound's binding affinity to these targets, suggesting its importance in achieving desired pharmacological effects.
In addition to its kinase inhibitory activity, 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one has shown promise in other therapeutic areas. Studies have indicated that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has also been noted, which is essential for central nervous system drugs.
The synthesis of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.
Quality control and analytical methods are critical in evaluating the efficacy and safety of pharmaceutical compounds like 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used techniques to confirm molecular structure and assess purity. These analytical tools provide essential data for regulatory submissions and ensure that the compound meets stringent quality requirements.
The future prospects of 1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one are promising, with ongoing research aimed at expanding its therapeutic applications. Combination therapies involving this compound with other drugs are being explored to enhance treatment outcomes. Furthermore, novel synthetic routes are being developed to improve scalability and cost-effectiveness, making it more accessible for clinical trials and commercialization.
In conclusion,1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one (CAS No. 14089-00-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its versatility as a scaffold for drug discovery underscores its importance in addressing various diseases. As research continues to uncover new applications and optimize synthetic methodologies,1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one is poised to play a crucial role in the development of next-generation therapeutics.
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